molecular formula C29H35Cl2FeN3 B6309010 2,6-Bis-[1-(2,6-diethylphenylimino)-ethyl]pyridine iron(II) dichloride CAS No. 257933-26-9

2,6-Bis-[1-(2,6-diethylphenylimino)-ethyl]pyridine iron(II) dichloride

Cat. No.: B6309010
CAS No.: 257933-26-9
M. Wt: 552.4 g/mol
InChI Key: RXUSDXKXPIDCKB-UHFFFAOYSA-L
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Description

2,6-Bis-[1-(2,6-diethylphenylimino)-ethyl]pyridine iron(II) dichloride is a complex organometallic compound with a molecular formula of C29H35N3Cl2Fe. This compound is known for its unique structural and electronic properties, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through the condensation of 2,6-diacetylpyridine with the corresponding aniline derivative, followed by complexation with iron(II) chloride. The reaction typically involves heating the reactants in an appropriate solvent, such as ethanol or methanol, under reflux conditions.

Industrial Production Methods: On an industrial scale, the synthesis of this compound involves optimizing reaction conditions to achieve high yields and purity. This may include the use of continuous flow reactors, precise temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 2,6-Bis-[1-(2,6-diethylphenylimino)-ethyl]pyridine iron(II) dichloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

  • Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

  • Substitution: Nucleophiles such as halides or alkyl groups can participate in substitution reactions.

Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted analogs with different functional groups.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a ligand in coordination chemistry to form complexes with various metals. These complexes are studied for their electronic, magnetic, and catalytic properties.

Biology: In biological research, the compound is explored for its potential as a bioactive molecule. It may be used in the development of new drugs or as a tool for studying biological processes.

Medicine: The compound's potential medicinal applications include its use as an antimicrobial agent or in the design of metal-based drugs for cancer therapy.

Industry: In industry, 2,6-Bis-[1-(2,6-diethylphenylimino)-ethyl]pyridine iron(II) dichloride is used in catalysis for organic synthesis and material science applications.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its ability to coordinate with metal ions, forming stable complexes. These complexes can interact with biological targets or catalyze chemical reactions. The molecular targets and pathways involved depend on the specific application, such as binding to enzymes in biological systems or facilitating electron transfer in catalytic processes.

Comparison with Similar Compounds

  • 2,6-Bis-[1-(2,6-diethylphenylimino)-ethyl]pyridine copper(II) chloride

  • 2,6-Bis-[1-(2,6-diethylphenylimino)-ethyl]pyridine nickel(II) chloride

  • 2,6-Bis-[1-(2,6-diethylphenylimino)-ethyl]pyridine cobalt(II) chloride

Uniqueness: 2,6-Bis-[1-(2,6-diethylphenylimino)-ethyl]pyridine iron(II) dichloride is unique in its electronic and magnetic properties compared to similar compounds. Its ability to form stable complexes with iron(II) ions makes it particularly valuable in catalysis and material science applications.

Properties

IUPAC Name

dichloroiron;N-(2,6-diethylphenyl)-1-[6-[N-(2,6-diethylphenyl)-C-methylcarbonimidoyl]pyridin-2-yl]ethanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H35N3.2ClH.Fe/c1-7-22-14-11-15-23(8-2)28(22)30-20(5)26-18-13-19-27(32-26)21(6)31-29-24(9-3)16-12-17-25(29)10-4;;;/h11-19H,7-10H2,1-6H3;2*1H;/q;;;+2/p-2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXUSDXKXPIDCKB-UHFFFAOYSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=CC=C1)CC)N=C(C)C2=NC(=CC=C2)C(=NC3=C(C=CC=C3CC)CC)C.Cl[Fe]Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H35Cl2FeN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

552.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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